molecular formula C6H13NO4 B13785152 (S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid

(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid

Cat. No.: B13785152
M. Wt: 163.17 g/mol
InChI Key: IIMGONJKQPSXBB-YFKPBYRVSA-N
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Description

(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid is a chiral amino acid derivative with a methoxymethoxy group and a methylamino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of methanol and trimethylchlorosilane for esterification . The reaction is carried out at room temperature, providing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The methylamino group can be reduced to form primary amines.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for applications requiring enantiomerically pure compounds.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S)-3-(methoxymethoxy)-2-(methylamino)propanoic acid

InChI

InChI=1S/C6H13NO4/c1-7-5(6(8)9)3-11-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

IIMGONJKQPSXBB-YFKPBYRVSA-N

Isomeric SMILES

CN[C@@H](COCOC)C(=O)O

Canonical SMILES

CNC(COCOC)C(=O)O

Origin of Product

United States

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